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Introduction
2-Methylthioadenosine triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine

triphosphate (ATP) that has been instrumental in elucidating the physiological roles of

purinergic signaling. As a selective agonist for several P2Y receptor subtypes, 2-MeS-ATP has

been widely used to investigate a myriad of cellular processes, including intracellular calcium

mobilization, platelet aggregation, neurotransmission, and inflammatory responses. This

technical guide provides a comprehensive overview of the physiological effects of 2-MeS-ATP
administration, with a focus on its receptor interactions, downstream signaling cascades, and

the experimental methodologies used to study these effects. This document is intended to

serve as a valuable resource for researchers, scientists, and drug development professionals

working in the field of purinergic signaling and related therapeutic areas.

Core Physiological Effects of 2-MeS-ATP
2-MeS-ATP primarily exerts its effects through the activation of metabotropic P2Y receptors, a

family of G protein-coupled receptors (GPCRs). Its administration triggers a cascade of

intracellular events that vary depending on the specific P2Y receptor subtype expressed in the

target cell or tissue.
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2-MeS-ATP is a potent agonist at several P2Y receptor subtypes, most notably P2Y1, P2Y12,

and P2Y13 receptors, which are all activated by ADP.[1] While it is often used to study these

ADP-sensitive receptors, it's important to note that 2-MeS-ATP can also activate certain P2X

receptors, which are ligand-gated ion channels.[2] The selectivity and potency of 2-MeS-ATP
are crucial considerations in experimental design and data interpretation.

Intracellular Calcium Mobilization
A hallmark of 2-MeS-ATP action, particularly through the Gq-coupled P2Y1 receptor, is the

mobilization of intracellular calcium ([Ca²⁺]i). Upon receptor activation, the associated Gq

protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds

to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the

cytoplasm. This rapid and transient increase in [Ca²⁺]i is a key signaling event that triggers a

wide range of cellular responses.

Platelet Aggregation
In the context of hemostasis, 2-MeS-ATP is a potent inducer of platelet aggregation. This effect

is primarily mediated by its action on P2Y1 and P2Y12 receptors on the platelet surface.

Activation of the P2Y1 receptor initiates platelet shape change and weak, reversible

aggregation, while concomitant activation of the Gi-coupled P2Y12 receptor is required for a

full and sustained aggregation response.[3] The P2Y12 receptor-mediated inhibition of adenylyl

cyclase and subsequent decrease in cyclic AMP (cAMP) levels potentiates the aggregation

process.

Neuronal Effects
In the nervous system, 2-MeS-ATP has been shown to modulate neuronal activity. For

instance, in dopamine neurons of the substantia nigra pars compacta, 2-MeS-ATP increases

firing activity, an effect associated with a rise in cytosolic Ca²⁺ concentration. These effects are

often mediated by P2X receptors. The specific neuronal response to 2-MeS-ATP can be either

excitatory or inhibitory, depending on the brain region and the specific purinergic receptor

subtypes expressed.
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Emerging evidence suggests a role for purinergic signaling, including the actions of 2-MeS-
ATP, in inflammation and immunity. Extracellular ATP and its analogs can act as danger signals

released from stressed or damaged cells, triggering inflammatory cascades. P2Y receptors are

expressed on various immune cells, and their activation can modulate the release of cytokines

and chemokines, thereby influencing the inflammatory microenvironment.

Quantitative Pharmacological Data
The following table summarizes the reported potency (EC50) and binding affinity (Ki) values of

2-MeS-ATP for various P2Y receptor subtypes. These values are essential for understanding

the receptor selectivity of 2-MeS-ATP and for designing experiments with appropriate agonist

concentrations.

Receptor
Subtype

Agonist
Potency
(EC50)

Binding
Affinity (Ki)

Reference

P2Y1 2-MeS-ADP
8.50 ± 0.26

(pEC50)
- [3]

P2Y12 2-MeS-ADP
8.02 ± 0.20

(pEC50)
- [3]

P2Y13 2-MeS-ATP 0.45 µM - [1]

P2X1 2-MeS-ATP 54 nM - [2]

P2X3 2-MeS-ATP 350 nM - [2]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates

greater potency. Data for 2-MeS-ADP is included for comparison at relevant receptors.

Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

investigate the physiological effects of 2-MeS-ATP.
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This protocol describes the measurement of intracellular calcium concentration changes in

response to 2-MeS-ATP using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

Cells of interest cultured on glass coverslips

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Dimethyl sulfoxide (DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

2-MeS-ATP stock solution

Inverted fluorescence microscope equipped with a ratiometric imaging system (e.g.,

excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm)

Perfusion system

Procedure:

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to

achieve 70-80% confluency.

Dye Loading:

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

Prepare the loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in

HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

Remove the culture medium from the cells and wash once with HBSS.

Incubate the cells in the loading buffer for 30-60 minutes at 37°C in the dark.[4][5]
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Washing and De-esterification:

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to

allow for complete de-esterification of the dye by intracellular esterases.[6]

Imaging:

Mount the coverslip onto a perfusion chamber on the stage of the inverted microscope.

Continuously perfuse the cells with HBSS at a constant flow rate (e.g., 1-2 mL/min).

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380

nm and collecting the emission at 510 nm.

Stimulate the cells by switching the perfusion solution to one containing the desired

concentration of 2-MeS-ATP.

Continue to acquire images to monitor the change in the 340/380 nm fluorescence ratio

over time.

Data Analysis:

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time

point.

The change in this ratio is proportional to the change in intracellular calcium concentration.

Platelet Aggregation Assay (Light Transmission
Aggregometry)
This protocol outlines the measurement of platelet aggregation in response to 2-MeS-ATP
using a light transmission aggregometer.

Materials:

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
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Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

2-MeS-ATP stock solution

Light transmission aggregometer

Aggregometer cuvettes with stir bars

Procedure:

PRP and PPP Preparation:

Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at

room temperature to obtain PRP.[7]

Carefully collect the upper PRP layer.

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain

PPP.

Instrument Setup:

Set the aggregometer to 37°C.[7]

Calibrate the instrument by setting 0% light transmission with PRP and 100% light

transmission with PPP.

Aggregation Measurement:

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a

magnetic stir bar.[8]

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at

least 2 minutes with stirring (e.g., 900-1200 rpm).[9]

Establish a stable baseline reading.
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Add a small volume (e.g., 50 µL) of the 2-MeS-ATP solution to the cuvette to achieve the

desired final concentration.

Record the change in light transmission for a set period (e.g., 5-10 minutes) as the

platelets aggregate.

Data Analysis:

The percentage of maximal aggregation is determined from the change in light

transmission over time.

Whole-Cell Patch-Clamp Recording
This protocol details the procedure for recording ion channel activity in neurons in response to

2-MeS-ATP using the whole-cell patch-clamp technique.

Materials:

Acutely dissociated neurons or cultured neurons on coverslips

Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data

acquisition system

Borosilicate glass capillaries for pulling patch pipettes

Extracellular (bath) solution (e.g., Artificial Cerebrospinal Fluid - aCSF) containing (in mM):

126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled

with 95% O₂/5% CO₂.[10]

Intracellular (pipette) solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2

ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH and osmolarity adjusted to ~290

mOsm.[11]

2-MeS-ATP stock solution

Procedure:
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Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of

3-7 MΩ when filled with the intracellular solution.

Cell Preparation: Place the coverslip with neurons in the recording chamber on the

microscope stage and perfuse with aCSF.

Seal Formation:

Approach a neuron with the patch pipette while applying slight positive pressure.

Upon contact with the cell membrane, release the positive pressure to form a high-

resistance (GΩ) seal.

Whole-Cell Configuration:

Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing

the whole-cell configuration.

Recording:

In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -70 mV).

Record baseline current.

Apply 2-MeS-ATP to the bath via the perfusion system.

Record the changes in membrane current induced by 2-MeS-ATP.

Data Analysis:

Analyze the recorded currents to determine the amplitude, kinetics, and current-voltage

relationship of the 2-MeS-ATP-induced response.

Signaling Pathways and Visualizations
The administration of 2-MeS-ATP initiates complex intracellular signaling cascades. The

following diagrams, generated using the DOT language for Graphviz, illustrate the key

pathways involved.
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Caption: P2Y1 Receptor-Gq Signaling Pathway activated by 2-MeS-ATP.

ERK/MAPK Signaling Pathway Downstream of P2Y
Receptor Activation
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Caption: ERK/MAPK Signaling Pathway downstream of P2Y receptor activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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